4-Aminobicyclo[2.1.1]hexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
4-aminobicyclo[2.1.1]hexan-1-ol |
InChI |
InChI=1S/C6H11NO/c7-5-1-2-6(8,3-5)4-5/h8H,1-4,7H2 |
InChI Key |
RLXHUTGPGICFCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(C2)N)O |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Analysis
Advanced Spectroscopic Methodologies for Structural Assignment
A combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy is essential for the initial determination of the compound's constitution.
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for elucidating the carbon skeleton and the relative stereochemistry of bicyclo[2.1.1]hexane systems. researchgate.net For derivatives of this framework, ¹H NMR spectra provide information on proton environments and their coupling, while ¹³C NMR spectra reveal the number and type of carbon atoms. rsc.orgresearchgate.net For instance, in related bicyclo[2.1.1]hexan-2-one derivatives, characteristic chemical shifts are observed for the bridgehead and methylene (B1212753) protons. rsc.orgresearchgate.net Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is crucial for assigning the complex, bridged structure. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shifts for Bicyclo[2.1.1]hexan-2-one Derivatives
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
|---|---|
| C=O | ~211 |
| Bridgehead C | ~68 |
| CH | ~45 |
| CH₂ | ~42 |
| CH₂ | ~31 |
Data derived from related structures and may vary for 4-Aminobicyclo[2.1.1]hexan-1-ol. rsc.orgresearchgate.net
HRESIMS is utilized to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. researchgate.net This technique confirms the elemental composition of this compound and its derivatives, which is a critical step in its identification. westernsydney.edu.au For example, the theoretical mass for a protonated molecule ([M+H]⁺) of a related bicyclic compound can be calculated and compared to the experimentally measured value to confirm its identity. rsc.orgresearchgate.net
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) and amino (N-H) groups. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the N-H stretching of a primary amine usually appears as two sharp peaks in the same region. C-N and C-O stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹).
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |
| Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Amine | N-H Bend | 1590 - 1650 |
| C-O Stretch | C-O Stretch | 1050 - 1250 |
| C-N Stretch | C-N Stretch | 1020 - 1220 |
Chiroptical Spectroscopy for Absolute Configuration Determination
As this compound is a chiral molecule, determining its absolute configuration is crucial. Chiroptical techniques, which measure the differential interaction of left and right circularly polarized light with a chiral molecule, are employed for this purpose.
ECD spectroscopy is a key method for assigning the absolute configuration of chiral molecules containing chromophores that absorb in the UV-Vis region. researchgate.net The experimental ECD spectrum is compared with the theoretically calculated spectrum for a specific enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.netacs.org This method has been successfully applied to determine the absolute stereochemistry of various complex natural products and synthetic molecules. researchgate.net
VCD spectroscopy, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation. acs.org VCD is particularly useful for determining the absolute configuration of molecules that may lack strong UV-Vis chromophores. researchgate.net By comparing the experimental VCD spectrum with quantum chemical predictions, the absolute stereochemistry of the molecule can be established. acs.org This technique has been instrumental in assigning the absolute configuration of molecules where other methods like ECD have yielded ambiguous results. researchgate.net
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise data on bond lengths, bond angles, and stereochemistry. While specific single-crystal X-ray diffraction data for this compound is not widely available in published literature, analysis of closely related bicyclo[2.1.1]hexane derivatives provides valuable insights into the expected structural parameters.
For instance, X-ray crystallographic analyses of various 1,2-disubstituted and 1,5-disubstituted bicyclo[2.1.1]hexanes have been reported. rsc.orgchemrxiv.org These studies confirm the strained, cage-like structure of the bicyclic system. The geometry of 1,2-disubstituted bicyclo[2.1.1]hexanes has been shown to be a good mimic of ortho-substituted benzene (B151609) rings. rsc.org
A study on gem-difluorobicyclo[2.1.1]hexanes also utilized X-ray crystallography to confirm the structure of the synthesized compounds. snnu.edu.cn The crystallographic data for these related compounds can be used to predict the general structural features of this compound.
Table 1: Representative Crystallographic Parameters for Bicyclo[2.1.1]hexane Derivatives
This table presents data from related structures to infer the expected geometry of this compound, as direct crystallographic data for this specific compound is not publicly available.
| Parameter | 1-Carboxy-bicyclo[2.1.1]hexane | 1,5-Dicarbomethoxy-bicyclo[2.1.1]hexane |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| C1-C2 Bond Length (Å) | 1.545 | 1.550 |
| C2-C3 Bond Length (Å) | 1.538 | 1.542 |
| C1-C6 Bond Length (Å) | 1.541 | 1.545 |
| C1-C5-C4 Angle (°) | 93.5 | 93.2 |
| C2-C1-C6 Angle (°) | 108.9 | 109.1 |
Analysis of Diastereoselectivity and Regioselectivity in Synthetic Transformations
The synthesis of substituted bicyclo[2.1.1]hexanes often involves cycloaddition reactions where control of diastereoselectivity and regioselectivity is paramount. The rigid nature of the bicyclic system means that the relative orientation of substituents is fixed, making stereocontrol a critical aspect of the synthesis.
Various synthetic strategies have been developed to access functionalized bicyclo[2.1.1]hexanes with high levels of stereocontrol. One common approach is the [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes with various π-systems. For example, a HFIP-promoted formal [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes with α-cyano chalcones has been shown to proceed with high diastereoselectivity. rsc.org
Furthermore, catalyst-controlled divergent syntheses have been employed to selectively access different isomers. For instance, the reaction of bicyclo[1.1.0]butane amides with azadienes can be directed to form either bicyclo[2.1.1]hexanes or cyclobutenes with high chemoselectivity by choosing between a Cu(I) or Au(I) catalyst. nih.gov The Cu(I)-catalyzed pathway leads to bicyclo[2.1.1]hexanes with excellent diastereoselectivity. nih.gov
Photochemical cycloadditions also offer a powerful tool for the stereoselective synthesis of bicyclo[2.1.1]hexanes. Intramolecular [2+2] photocycloadditions of dienes have been used to prepare 1,2-disubstituted bicyclo[2.1.1]hexanes. rsc.org The regioselectivity of these photochemical reactions can also be controlled by the choice of photocatalyst. nih.gov
While the specific synthesis of this compound is not detailed in readily available literature, its use as a starting material in a patent (WO2017223414A1) for the preparation of PI3K-γ inhibitors suggests that a viable synthetic route with control over its stereochemistry exists. google.com The synthesis would likely involve a key step where the amino and hydroxyl groups are introduced with a defined stereochemical relationship.
Table 2: Examples of Stereoselective Reactions in the Synthesis of Bicyclo[2.1.1]hexane Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Diastereomeric Ratio (d.r.) | Reference |
| [2π+2σ] Cycloaddition | Bicyclo[1.1.0]butane + α-Cyano Chalcone | HFIP | Polysubstituted Bicyclo[2.1.1]hexane | High | rsc.org |
| Formal Cycloaddition | Bicyclo[1.1.0]butane Amide + Azadiene | Cu(I) | Functionalized Bicyclo[2.1.1]hexane | >20:1 | nih.gov |
| Intramolecular [2+2] Photocycloaddition | Substituted 1,5-Hexadiene | Benzophenone, hν | 1,2-Disubstituted Bicyclo[2.1.1]hexane | N/A | rsc.org |
Computational and Theoretical Investigations of 4 Aminobicyclo 2.1.1 Hexan 1 Ol Systems
Quantum Chemical Calculations (Ab Initio and DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone for investigating bicyclo[2.1.1]hexane systems. These methods provide a detailed picture of molecular properties that are often difficult to probe experimentally.
The electronic structure of bicyclo[2.1.1]hexane derivatives is significantly influenced by the interplay between their strained σ-framework and substituent effects. A key parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Theoretical studies on bicyclo[2.1.1]hexane-annulated systems have shown that the strained bicyclic framework can engage in effective σ-π* orbital interactions, which tends to raise the LUMO energy level. nih.govhuji.ac.il For instance, in a planar cyclooctatetraene (B1213319) fully annelated with bicyclo[2.1.1]hexane units, the HOMO-LUMO gap was found to be wider compared to a model planar cyclooctatetraene, a phenomenon attributed to the raising of the LUMO level by the strained framework. nih.gov This suggests that the bicyclo[2.1.1]hexane cage itself can modulate the electronic properties of an attached π-system.
Table 1: Representative Calculated HOMO-LUMO Gaps for Related Systems
| Compound/System | Calculation Level | HOMO (eV) | LUMO (eV) | Gap (eV) | Source |
|---|---|---|---|---|---|
| Planar Cyclooctatetraene (D₄h) | B3LYP/6-31G(d) | -6.21 | -2.52 | 3.69 | nih.govhuji.ac.il |
| BCH-Annelated COT (2) | B3LYP/6-31G(d) | -5.46 | -1.34 | 4.12 | nih.govhuji.ac.il |
| 1,5-Benzodiazepine (EPBZ) | B3LYP/6-31++G** | -5.82 | -1.94 | 3.88 | espublisher.com |
This interactive table showcases how structural modifications and substitutions, such as the addition of an amino group, can influence the HOMO-LUMO energy gap, a key predictor of chemical reactivity.
Computational methods are powerful tools for predicting and interpreting the spectroscopic data of complex molecules. For bicyclo[2.1.1]hexane systems, DFT calculations have been employed to understand their unique Nuclear Magnetic Resonance (NMR) and chiroptical properties.
The strained geometry of the bicyclo[2.1.1]hexane core leads to unusual NMR chemical shifts that can be rationalized through computation. acs.org For example, the methylene (B1212753) carbon of a bicyclo[2.1.1]hexene system is observed at a significantly downfield chemical shift (δ=68.0 ppm) compared to related, less-strained structures, a feature that can be correlated with the bond order of the endocyclic bond through theoretical models. huji.ac.il Calculations on various bicyclo[2.1.1]hexane derivatives have helped in assigning stereochemistry and understanding through-space and through-bond coupling effects that are characteristic of these rigid skeletons. acs.org
For chiral derivatives, the calculation of chiroptical properties like Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) is crucial for determining absolute configuration. DFT simulations, often using time-dependent DFT (TD-DFT), have proven highly effective. By comparing the computationally predicted spectra with experimental measurements for related bicyclic compounds, such as bicyclo[3.1.0]hexane and bicyclo[3.3.1]nonane derivatives, researchers can confidently assign the absolute stereochemistry. rsc.orgnih.gov This approach is directly applicable to chiral molecules like 4-aminobicyclo[2.1.1]hexan-1-ol.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information on static molecules, molecular modeling and dynamics (MD) simulations offer insights into the conformational flexibility and dynamic behavior of these systems. For bicyclo[2.1.1]hexane derivatives, which are conformationally rigid, MD simulations can be used to explore the orientation of substituents and their interactions with a solvent or a biological receptor. acs.org Such simulations are valuable in medicinal chemistry for understanding how a bioisostere like a bicyclo[2.1.1]hexane derivative presents its functional groups in a dynamic environment, which is key to its biological activity.
Analysis of Ring Strain Effects and Strain Energy Contributions
The bicyclo[2.1.1]hexane skeleton is characterized by significant ring strain, which is a major driver of its chemical reactivity. The strain energy is the excess energy a cyclic molecule possesses compared to a hypothetical strain-free analogue. Computational methods, using isodesmic or homodesmotic reactions, provide reliable estimates of these strain energies.
For the parent bicyclo[2.1.1]hexane, the strain energy has been calculated to be approximately 38-39 kcal/mol. swarthmore.edu This high degree of strain arises from the enforced bond angles and eclipsed conformations within the fused four- and five-membered rings. This stored potential energy facilitates reactions that lead to ring-opening or rearrangement, as these pathways offer a release of the inherent strain. cdnsciencepub.comresearchgate.net For comparison, the strain energy of cyclopentane (B165970) is about 6 kcal/mol, while that of cyclobutane (B1203170) is about 26 kcal/mol. cdnsciencepub.com The high strain in the bicyclo[2.1.1]hexane system significantly influences the activation energies of reactions occurring at or near the scaffold. cdnsciencepub.com
Table 2: Calculated Strain Energies for Bicyclic Hydrocarbons
| Compound | Strain Energy (kcal/mol) - W1BD | Strain Energy (kcal/mol) - G-4 | Strain Energy (kcal/mol) - CBS-APNO | Source |
|---|---|---|---|---|
| bicyclo[2.1.1]hexane | 38.0 | 38.2 | 37.7 | swarthmore.edu |
| cis-bicyclo[2.2.0]hexane | 54.1 | 55.0 | 54.4 | swarthmore.edu |
This interactive table compares the computationally determined strain energies of bicyclo[2.1.1]hexane with related bicyclic structures, highlighting its significant inherent strain.
Mechanistic Studies of Reactions Involving Bicyclo[2.1.1]hexanes
Theoretical calculations are crucial for elucidating the complex mechanisms of reactions involving the formation or transformation of bicyclo[2.1.1]hexanes. Many synthetic routes to this scaffold proceed through highly reactive intermediates, and computational studies provide a window into these transient species.
DFT calculations have been instrumental in understanding the catalyst-controlled divergent synthesis of bicyclo[2.1.1]hexanes. acs.orgnih.gov For example, in the reaction of bicyclo[1.1.0]butane amides with azadienes, DFT calculations revealed why a Cu(I) catalyst favors a cycloaddition to give bicyclo[2.1.1]hexanes, while a Au(I) catalyst promotes an entirely different addition-elimination pathway. The calculations showed that the preferred coordination geometry of the metal catalyst in the transition state dictates the reaction outcome. acs.orgnih.gov Similarly, mechanistic studies of photocatalytic syntheses of oxa-bicyclo[2.1.1]hexanes have been supported by radical trapping experiments and computational analysis, confirming the involvement of radical cation intermediates. rsc.orgrsc.org
A central theme in the chemistry of bicyclo[2.1.1]hexanes is the mechanism of their formation via cycloaddition reactions. A key question is whether these reactions proceed through a single, concerted transition state or via stepwise pathways involving diradical intermediates.
The synthesis of bicyclo[2.1.1]hexanes from the [2σ + 2π] photocycloaddition of bicyclo[1.1.0]butanes and alkenes is a prominent example. researchgate.netchemrxiv.org Theoretical and mechanistic studies suggest that these reactions often proceed through a diradical pathway. chemrxiv.orgresearchgate.net For instance, in Lewis acid-catalyzed enantioselective photocycloadditions, DFT calculations have been used to model the proposed triplet diradical species that forms after the initial carbon-carbon bond formation. chemrxiv.org This diradical must then undergo intersystem crossing before the final ring closure can occur. Similarly, the photocatalytic [2+2] cycloaddition to form bicyclo[2.1.0]pentanes, a related strained system, is proposed to proceed via a triplet diradical intermediate, a mechanism supported by computational analysis. acs.org These studies highlight a general trend where the high strain of the reactants and products favors stepwise, diradical mechanisms over fully concerted ones in cycloaddition reactions forming the bicyclo[2.1.1]hexane core.
Radical-Polar Crossover Mechanisms
Radical-polar crossover (RPC) reactions represent a powerful strategy in organic synthesis, enabling the formation of complex molecular scaffolds by combining the distinct reactivity of radical and ionic intermediates within a single transformation. acs.orgnih.govnih.gov In the context of synthesizing bicyclic amines, such as derivatives of this compound, RPC mechanisms offer a modular and efficient approach. nih.govnih.gov
Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanistic intricacies of these processes. researchgate.net For instance, in the synthesis of saturated bicyclic amines, photoredox catalysis can initiate the formation of a radical species from a suitable precursor, such as a cyclopropylamine. nih.gov This radical can then undergo an intermolecular addition to an alkene. The subsequent intermediate can then participate in a polar, intramolecular cyclization, driven by the favorable alignment of the radical and polar functional groups, to form the bicyclic core. This bicyclization highlights the efficiency of photoinduced RPC. nih.gov
A generalized depiction of a radical-polar crossover mechanism that could lead to an amino-substituted bicyclic system is outlined below:
Initiation: A photocatalyst, upon excitation with visible light, engages in a single-electron transfer (SET) with a precursor molecule to generate a radical intermediate.
Radical Addition: The generated radical adds to a suitably positioned acceptor, such as an alkene.
Polar Crossover: The resulting radical intermediate is converted into a cationic species through an oxidative event.
Cyclization: An intramolecular nucleophilic attack, for example by an amine functionality, on the cationic center leads to the formation of the bicyclic amine scaffold.
DFT calculations on related systems have shown that this stepwise mechanism, involving distinct radical and polar steps, is often energetically favorable. researchgate.net These computational models help in rationalizing the observed regioselectivity and stereoselectivity of the reaction. While direct computational data for this compound is not extensively documented, the principles derived from studies on the synthesis of other saturated bicyclic amines strongly suggest that a radical-polar crossover pathway would be a viable and computationally predictable approach to its synthesis. nih.govnih.gov
Strain-Release Driven Processes
The significant ring strain of bicyclo[1.1.0]butanes (BCBs), estimated to be around 64 kcal/mol, makes them highly reactive building blocks for the synthesis of more complex bicyclic systems like bicyclo[2.1.1]hexanes. nih.gov The release of this strain provides a powerful thermodynamic driving force for a variety of chemical transformations. nsf.govnih.gov Computational studies have been pivotal in understanding and predicting the outcomes of these strain-release driven processes.
One of the most common approaches to forming the bicyclo[2.1.1]hexane core is through the [2σ + 2π] cycloaddition of a BCB with an alkene or imine. nih.govthieme-connect.de In this reaction, the central σ-bond of the BCB and a π-bond of the reaction partner are broken and reformed to construct the new bicyclic system. The mechanism of this transformation can be initiated in several ways, including thermal activation, single-electron transfer (SET), or energy transfer. nih.gov
DFT calculations have been employed to model these pathways. For example, in a photocatalytic cycloaddition, an excited-state photocatalyst can transfer energy to the BCB, promoting it to a triplet diradical state. nih.gov This diradical can then add to an alkene in a stepwise manner to form the bicyclic product. Computational modeling of the transition states for this process can explain the observed regioselectivity and stereoselectivity.
Similarly, Lewis acid catalysis can be used to activate the BCB towards cycloaddition. nih.gov DFT studies on the cycloaddition of BCBs with imines to form 2-aza-bicyclo[2.1.1]hexanes have revealed the importance of the catalyst and ligand in controlling the enantioselectivity of the reaction. thieme-connect.de These studies show that non-covalent interactions, such as π-π stacking between the substrate and the catalyst's ligand, can stabilize the transition state leading to the desired enantiomer. thieme-connect.de
A representative reaction coordinate for a strain-release driven cycloaddition is shown in the table below, based on computational studies of related systems.
| Reaction Step | Intermediate/Transition State | Description |
| 1. Activation | BCB + Catalyst/Light | Activation of the bicyclo[1.1.0]butane through interaction with a catalyst or light, leading to the cleavage of the central C-C bond. |
| 2. Intermediate Formation | Diradical or Zwitterionic Intermediate | Formation of a highly reactive intermediate resulting from the ring-opening of the BCB. |
| 3. Cycloaddition | Intermediate + Alkene/Imine | The reactive intermediate adds across the π-system of the reaction partner. |
| 4. Ring Closure | Bicyclo[2.1.1]hexane Formation | Intramolecular reaction of the resulting intermediate to form the final, more stable bicyclic product. |
The application of these strain-release strategies to precursors containing amino and hydroxyl functionalities would provide a direct route to this compound and its derivatives. The predictability afforded by computational models is crucial for designing effective synthetic routes to these valuable compounds.
Chemical Reactivity and Functional Group Transformations of 4 Aminobicyclo 2.1.1 Hexan 1 Ol and Derivatives
Reactivity of the Amine Functionality in Bicyclo[2.1.1]hexane Systems
The amine group in bicyclo[2.1.1]hexane systems, such as in 4-aminobicyclo[2.1.1]hexan-1-ol, exhibits typical nucleophilic character, readily participating in a variety of standard transformations. The steric hindrance imposed by the rigid bicyclic scaffold can influence reaction rates but does not generally prevent reaction. Common reactions involving the amine functionality include:
Acylation: The amine can be acylated to form amides. For instance, the reaction of ethyl 2-(4-aminobicyclo[2.1.1]hexan-1-yl)acetate hydrochloride with various carboxylic acids or their activated derivatives yields the corresponding amides. google.com A specific example is the formation of 2-(4-(4-fluoro-1-(4-(trifluoromethyl)benzyl)-1H-indole-7-carboxamido)bicyclo[2.1.1]hexan-1-yl)acetic acid. google.com
Sulfonylation: The amine can react with sulfonyl chlorides to produce sulfonamides. This is a common transformation for modifying the properties of the parent amine.
Alkylation: While not as extensively detailed for this specific molecule in the provided results, primary amines on bicyclic scaffolds can undergo alkylation reactions.
Curtius Rearrangement: The amine functionality can be installed onto the bicyclo[2.1.1]hexane scaffold via a Curtius rearrangement of a corresponding carboxylic acid. This method allows for the stereospecific synthesis of amines from carboxylic acids. choudharylab.comchemrxiv.org For example, a carboxylic acid can be converted to an amine through the use of diphenylphosphoryl azide (B81097) (DPPA). chemrxiv.org
The reactivity of the amine is crucial for its role as a building block in medicinal chemistry, allowing for the introduction of diverse substituents to explore structure-activity relationships.
Reactivity of the Hydroxyl Functionality
The hydroxyl group at the bridgehead position of this compound is a tertiary alcohol. Its reactivity is influenced by the steric congestion of the bicyclic system.
Oxidation: Oxidation of a secondary alcohol on a bicyclo[2.1.1]hexane core to a ketone has been demonstrated using reagents like Dess-Martin periodinane (DMP). chemrxiv.org Other oxidizing agents such as MnO2, Swern conditions, or PCC were found to be less effective, leading to degradation or slow conversion. chemrxiv.org For a tertiary alcohol like that in this compound, oxidation would require harsh conditions and likely lead to skeletal rearrangement or degradation.
Esterification and Etherification: The hydroxyl group can undergo esterification and etherification. For example, the tosylate of bicyclo[2.1.1]hexan-5-ol has been prepared, although it was found to be unstable, rearranging to cyclohexenyl 4-tosylate. acs.org This highlights the influence of ring strain on the stability of derivatives.
Displacement: Direct displacement of the hydroxyl group is challenging. Activation, for instance by conversion to a tosylate, is necessary to facilitate substitution reactions. nih.gov
Strain-Induced Reactivity of the Bicyclo[2.1.1]hexane Core
The significant ring strain of the bicyclo[2.1.1]hexane core (approximately 68 kcal/mol) is a defining feature of its chemistry, enabling reactions that are not observed in more stable, unstrained systems. escholarship.orgrsc.org
While the saturated bicyclo[2.1.1]hexane core itself does not typically undergo cycloaddition, its unsaturated analogue, bicyclo[2.1.1]hexene, can participate in such reactions. More relevant to the synthesis of the bicyclo[2.1.1]hexane scaffold are cycloaddition reactions that form the bicyclic system. Intramolecular [2+2] photocycloadditions of 1,5-dienes are a common method for constructing the bicyclo[2.1.1]hexane skeleton. chemrxiv.orgrsc.org Additionally, [2π + 2σ] cycloadditions of bicyclo[1.1.0]butanes (BCBs) with alkenes or azadienes, often catalyzed by transition metals like titanium or scandium, provide access to functionalized bicyclo[2.1.1]hexanes. nih.govresearchgate.net
Information directly pertaining to the epoxidation and cyclopropanation of bicyclo[2.1.1]hexane systems is limited in the provided search results. However, related strained bicyclic systems can undergo these transformations. For instance, Simmons-Smith cyclopropanation of related bicyclic enones has been reported. researchgate.net The high strain of the bicyclo[2.1.1]hexane system would likely influence the stereochemical outcome of such additions to any unsaturated derivatives.
Derivatization and Post-Synthetic Functionalization Reactions
The bifunctional nature of this compound allows for a wide range of derivatization and post-synthetic functionalization reactions, making it a valuable scaffold in medicinal chemistry and materials science. rsc.org
Sequential Functionalization: The amine and hydroxyl groups can be functionalized sequentially, allowing for the synthesis of complex, disubstituted bicyclo[2.1.1]hexane derivatives. For example, the amine can be protected, followed by reaction at the hydroxyl group, and subsequent deprotection and further modification of the amine.
Ring Expansion and Rearrangement: The strained bicyclic ketone derived from a bicyclo[2.1.1]hexanol can undergo ring-expansion reactions such as the Baeyer-Villiger rearrangement to form lactones or the Schmidt reaction to form lactams. rsc.org Pinacol-type rearrangements of vicinal diols on the bicyclo[2.1.1]hexane scaffold are also known. acs.org
Bridgehead Functionalization: While direct functionalization of the C-H bonds of the bicyclo[2.1.1]hexane core is challenging, radical reactions can occur. For example, t-butoxyl radicals abstract hydrogen primarily from the C(2) position, while bis(trimethylsilyl)aminyl radicals can abstract hydrogen from the bridgehead C(1) position as well. rsc.org
The following table provides examples of derivatization reactions of bicyclo[2.1.1]hexane systems:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Amide Coupling | Carboxylic acid, coupling agents (e.g., EDCI) | Amide | acs.org |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | google.com |
| Curtius Rearrangement | Diphenylphosphoryl azide (DPPA), heat; then hydrolysis | Amine | chemrxiv.org |
| Oxidation (secondary alcohol) | Dess-Martin periodinane (DMP) | Ketone | chemrxiv.org |
| Baeyer-Villiger Rearrangement | mCPBA, CH2Cl2, reflux | Lactone | rsc.org |
| Schmidt Reaction | Benzyl azide, TiCl4 | Lactam | rsc.org |
| Pinacol (B44631) Rearrangement | p-TsOH | Rearranged ketone | acs.org |
| Radical Abstraction | t-Butoxyl radicals | C(2) radical | rsc.org |
Applications and Utility in Advanced Chemical Research
Bicyclo[2.1.1]hexane as a Bioisosteric Scaffold in Medicinal Chemistry
In medicinal chemistry, the strategy of replacing a chemical moiety with another that retains similar biological activity but possesses improved physicochemical properties is known as bioisosterism. The bicyclo[2.1.1]hexane skeleton has gained prominence as a saturated bioisostere, particularly for aromatic rings, offering a pathway to escape the "flatland" of traditional drug molecules and explore three-dimensional chemical space. researchgate.netnih.govchemrxiv.org This substitution can lead to enhanced solubility, greater metabolic stability, and improved potency. researchgate.netrsc.org
Mimicry of Substituted Aromatic Systems (Ortho- and Meta-Benzene Bioisosteres)
One of the most significant applications of the bicyclo[2.1.1]hexane (BCH) scaffold is its use as a saturated mimic for ortho- and meta-substituted benzene (B151609) rings. nih.govenamine.netchemrxiv.org The benzene ring is a ubiquitous feature in FDA-approved drugs. enamine.net However, its aromaticity can lead to metabolic liabilities. Saturated, non-planar scaffolds like BCH provide a three-dimensional alternative that can effectively replicate the spatial arrangement of substituents on a benzene ring. nih.govthieme-connect.com
Researchers have demonstrated that 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes can act as effective bioisosteres for ortho-substituted benzenes. nih.govnih.govrsc.orgchemrxiv.org Similarly, other substitution patterns on the BCH core can mimic meta-substituted benzenes. thieme-connect.comresearchgate.net The replacement of a phenyl group with a saturated BCH isostere has been shown to increase the activity of certain drug candidates. thieme-connect.com For instance, incorporating the 1,2-disubstituted BCH core into the structures of known fungicides like boscalid, bixafen, and fluxapyroxad (B1673505) resulted in patent-free saturated analogs with significant antifungal activity. nih.govrsc.org
A comparative analysis of the geometric parameters between 1,2-disubstituted bicyclo[2.1.1]hexanes and ortho-substituted benzene rings reveals key similarities. The distance between the substituent exit points (d) in BCHs (3.05–3.19 Å) is very close to that in ortho-benzenes (3.04–3.10 Å). nih.gov This geometric mimicry allows the BCH core to present appended functional groups to a biological target in a manner similar to the original aromatic system.
| Scaffold Comparison | Substituent Distance (d) | Scaffold Carbon Distance (r) | Dihedral Angle (τ) |
| o-Substituted Benzene | 3.04–3.10 Å | 1.39–1.41 Å | 0° |
| 1,2-Disubstituted BCH | 3.05–3.19 Å | ~1.54 Å | 58° |
This table presents a comparison of key geometric parameters between ortho-substituted benzene and its 1,2-disubstituted bicyclo[2.1.1]hexane bioisostere, based on X-ray crystallography data. nih.govnih.gov
Exploration of Sp3-Hybridization Richness and 3D Chemical Space
The over-reliance on flat, sp2-hybridized aromatic and heteroaromatic rings in drug discovery has led to a call to "escape from flatland." chemrxiv.org Increasing the three-dimensionality of drug candidates by incorporating sp3-rich scaffolds is a key strategy to improve clinical success rates. Saturated bicyclic structures like bicyclo[2.1.1]hexanes are at the forefront of this movement. rsc.orgnih.govchemrxiv.org
These C(sp3)-rich scaffolds introduce novel three-dimensional shapes into molecules, which can lead to improved binding affinity and selectivity for protein targets. researchgate.netnih.gov The rigid, caged structure of BCHs provides a well-defined orientation of substituents, exploring vectors in 3D space that are inaccessible to their flat aromatic counterparts. chemrxiv.orgenamine.net The development of efficient synthetic methods, often involving photochemical [2+2] cycloadditions, has been crucial in making these sp3-rich building blocks more accessible for drug discovery programs. rsc.orgchemrxiv.orgresearchgate.net This accessibility opens the door to a vastly underexplored chemical space, enabling the design of new molecular entities with potentially superior properties. nih.govresearchgate.net
Influence on Molecular Architecture and Exit Vectors
| Parameter | Definition | Relevance to BCH Scaffolds |
| d | Distance between substituents | Mimics bond distances in aromatic systems. nih.gov |
| r | Distance from scaffold carbon to substituent | Influences positioning within a binding pocket. nih.gov |
| φ | Angle between substituent bond and scaffold plane | Defines the out-of-plane orientation. researchgate.net |
| τ / θ | Dihedral or vector angle | Critical for defining the 3D shape and mimicry capabilities. nih.govresearchgate.net |
This table defines the key geometric parameters that describe the influence of a scaffold on molecular architecture and exit vectors. nih.govresearchgate.net
Replacement of Common Cyclic Motifs (e.g., Pyrrolidine (B122466), Benzene)
The bioisosteric utility of the bicyclo[2.1.1]hexane framework extends beyond just benzene. researchgate.net Azabicyclo[2.1.1]hexanes (aza-BCHs), where a bridgehead or methylene (B1212753) carbon is replaced by a nitrogen atom, have been identified as conformationally constrained analogues of pyrrolidine. researchgate.netacs.org Pyrrolidine is a common motif in bioactive compounds, and its replacement with a rigid aza-BCH scaffold can improve properties like binding affinity and metabolic stability by reducing conformational flexibility. acs.orgescholarship.org
The development of asymmetric syntheses for aza-BCHs allows for the creation of chiral building blocks that can replace N-aryl pyrrolidines, which are of high interest in drug design. acs.org The ability of the BCH core and its heteroatomic variants to replace both fundamental aromatic (benzene) and saturated aliphatic (pyrrolidine) rings showcases its versatility as a bioisosteric tool in medicinal chemistry. researchgate.netresearchgate.netescholarship.org
Incorporation of Heteroatoms for Enhanced Bioisosteric Properties
Introducing heteroatoms such as oxygen or nitrogen into the bicyclo[2.1.1]hexane skeleton creates scaffolds like oxa- and aza-bicyclo[2.1.1]hexanes (oxa-BCHs and aza-BCHs). researchgate.net These heteroatomic variants often exhibit superior physicochemical properties compared to their all-carbon counterparts and the aromatic systems they replace. rsc.org
Specifically, three-dimensional heteroatom-containing bioisosteres have been shown to have:
Superior water solubility rsc.org
Enhanced metabolic stability rsc.org
Reduced lipophilicity rsc.org
For example, 2-oxa-1,4-BCHs have been synthesized and proposed as isosteres for meta-benzenes. researchgate.net The incorporation of heteroatoms not only helps to fine-tune properties like solubility and polarity but can also introduce new hydrogen bonding capabilities, further enhancing the potential for favorable interactions with biological targets. researchgate.net
Role as Advanced Synthetic Building Blocks
The growing recognition of the bicyclo[2.1.1]hexane scaffold's value in medicinal chemistry has spurred the development of new synthetic methodologies to produce these compounds as versatile building blocks. thieme-connect.comchemrxiv.org Previously, the lack of practical and scalable synthetic routes limited their widespread use. enamine.net
Modern synthetic strategies now provide access to a variety of substituted BCHs. A key method involves the formal [2+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes or ketenes, often catalyzed by a Lewis acid or through photochemistry. nih.govchemrxiv.orgthieme-connect.comresearchgate.net Catalyst-controlled divergent synthesis allows for selective access to either bicyclo[2.1.1]hexanes or other valuable structures like cyclobutenes from the same starting materials. nih.gov
The resulting functionalized bicyclo[2.1.1]hexanes, such as ketones or alcohols (e.g., 4-Aminobicyclo[2.1.1]hexan-1-ol), serve as versatile intermediates. chemrxiv.orgthieme-connect.com These functional handles can be readily derivatized through a wide range of chemical transformations, allowing for their incorporation into more complex molecules and facilitating the rapid exploration of this valuable sp3-rich chemical space. chemrxiv.orgnih.govresearchgate.net
Modular Synthesis of Complex Molecular Architectures
The development of modular synthetic strategies has been crucial for incorporating the bicyclo[2.1.1]hexane scaffold into larger, more complex molecules. These methods allow for the step-wise and controlled addition of different molecular fragments.
Recent research has demonstrated efficient and modular approaches to 1,2-disubstituted bicyclo[2.1.1]hexane systems. rsc.orgrsc.org One such strategy employs a photochemical [2+2] cycloaddition to construct the core bicyclic structure, which can then be readily derivatized through various transformations. rsc.orgrsc.org This modularity provides a platform to efficiently introduce the scaffold into more intricate structures. rsc.org
Furthermore, catalyst-controlled chemodivergent synthesis offers a powerful tool for creating diverse molecular frameworks. For example, the reaction of bicyclo[1.1.0]butane (BCB) amides with other reagents can be directed by different catalysts (e.g., Copper(I) or Gold(I)) to selectively produce either bicyclo[2.1.1]hexanes or cyclobutenes. nih.gov The resulting multifunctionalized bicyclo[2.1.1]hexane products serve as versatile synthetic intermediates that can be incorporated into complex molecules through reactions like hydrolysis to carboxylic acids or condensation with amino esters. nih.gov This highlights the synthetic flexibility and modular nature of these building blocks.
The table below summarizes key reactions demonstrating the modular synthesis of bicyclo[2.1.1]hexane derivatives.
| Precursors | Reagents/Catalyst | Product Type | Key Feature |
| 1,5-Dienes | Photochemistry ([2+2] cycloaddition) | 1,2-disubstituted bicyclo[2.1.1]hexanes | Modular, scalable, and mild approach to valuable systems. rsc.org |
| Bicyclo[1.1.0]butane amides, Azadienes | Cu(I) catalyst | Bicyclo[2.1.1]hexanes | Highly efficient formal cycloaddition with precise chemoselectivity. nih.gov |
| Bicyclo[1.1.0]butanes, α-Substituted Vinyl Azides | Sc(OTf)₃ catalyst | Azidobicyclo[2.1.1]hexanes | Modular synthesis via (3+2) annulation. researchgate.net |
Access to Underexplored Chemical Space
A primary driver for the interest in bicyclo[2.1.1]hexanes is their ability to act as saturated, three-dimensional bioisosteres for flat, aromatic rings like benzene. nih.govchemrxiv.org This substitution allows chemists to access novel chemical space, creating patent-free molecules with potentially improved biological activity and physicochemical properties such as solubility and metabolic stability. nih.govnih.gov
The rigid, non-planar geometry of the bicyclo[2.1.1]hexane scaffold provides unique structural properties that are a stark contrast to the flat nature of phenyl rings. nih.gov This three-dimensionality can lead to different interactions with biological targets, opening avenues for the development of new therapeutics. chemrxiv.org The use of these scaffolds is a key strategy for expanding the sp³-richness of compound libraries, a desirable trait in modern drug discovery. rsc.orgrsc.org
Bicyclo[2.1.1]hexanes are considered valuable building blocks in medicinal chemistry precisely because they provide access to this underexplored chemical space. acs.org Their compact and strained nature offers new vector angles for substituents, which is fundamental in modulating the conformational restriction and activity of drug candidates. chemrxiv.org
The table below outlines the significance of bicyclo[2.1.1]hexanes in exploring new chemical domains.
| Scaffold Feature | Significance in Chemical Space | Application |
| 3D, Non-planar Structure | Provides access to unique, non-planar molecular geometries. nih.gov | Development of novel drug candidates with improved properties. nih.gov |
| sp³-Rich Core | Increases the three-dimensionality of molecules compared to flat sp² systems. rsc.orgrsc.org | Enhancing physicochemical properties like solubility and metabolic stability. nih.gov |
| Phenyl Ring Bioisostere | Acts as a saturated mimic for ortho- and meta-substituted benzene rings. chemrxiv.orgnih.gov | Creation of new drug analogues with potentially different biological activities. chemrxiv.org |
Development of New Reaction Methodologies Utilizing Bicyclo[2.1.1]hexane Precursors
The growing importance of the bicyclo[2.1.1]hexane motif has spurred the development of innovative synthetic methods for its construction. Many of these new methodologies rely on the strain-release-driven reactions of highly strained precursors like bicyclo[1.1.0]butanes (BCBs).
A variety of catalytic systems have been developed to achieve efficient cycloadditions with BCBs to form the bicyclo[2.1.1]hexane core. These include:
Titanium-catalyzed reactions: A mild and effective Ti-catalyzed intermolecular radical-relay [2σ + 2π] cycloaddition of BCBs and 1,3-dienes has been developed to synthesize bicyclo[2.1.1]hexane scaffolds with excellent selectivity. nih.gov Another method involves a Ti-catalyzed formal [2π + 2σ] cycloaddition with 2-azadienes to access aminobicyclo[2.1.1]hexanes. researchgate.net
Photochemical methods: Visible light-driven intramolecular crossed [2+2] photocycloadditions of styrene (B11656) derivatives provide good to high yields of bicyclo[2.1.1]hexanes. acs.org An enantioselective variant using a Lewis acid-catalyzed intramolecular [2+2] photocycloaddition has also been established to create chiral bicyclo[2.1.1]hexane scaffolds. chemrxiv.org
Lewis acid catalysis: Scandium triflate (Sc(OTf)₃) has been shown to catalyze the [3+2] cycloaddition of BCBs with ynamides to yield polysubstituted 2-amino-bicyclo[2.1.1]hexenes. researchgate.net In another approach, a Lewis acid catalyzes the cycloaddition reaction between enol silyl (B83357) ethers and bicyclo[1.1.0]butanyl ketones. google.com
Copper and Gold catalysis: A notable catalyst-controlled chemodivergent reaction uses a Cu(I) catalyst to selectively promote a formal cycloaddition of BCB amides, furnishing bicyclo[2.1.1]hexanes with high efficiency. nih.gov
These methodologies represent a significant expansion of the synthetic toolbox, enabling the construction of a diverse array of functionalized bicyclo[2.1.1]hexane derivatives for various research applications. rsc.org
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes to Functionalized Bicyclo[2.1.1]hexanes
The advancement of research into bicyclo[2.1.1]hexanes is intrinsically linked to the accessibility of these complex structures. While methods for their synthesis exist, future efforts should focus on developing more efficient, scalable, and environmentally benign synthetic routes.
Current strategies often rely on intramolecular photocycloadditions of 1,5-dienes or cycloadditions involving highly strained bicyclo[1.1.0]butanes (BCBs). nih.govchemrxiv.org For instance, a visible light-mediated photocatalytic [2+2] cycloaddition of 1,5-hexadienes has been developed, providing access to BCHs with various substitution patterns. nih.govrsc.org This method avoids the need for high-energy UV light and is amenable to scale-up. rsc.orgresearchgate.net Another promising avenue is the use of catalyst-controlled chemodivergent reactions of BCB amides with azadienes, which can selectively yield either bicyclo[2.1.1]hexanes or cyclobutenes depending on the metal catalyst (Cu(I) or Au(I)) employed. nih.gov
Future research should aim to:
Expand the substrate scope of existing methods to include a wider variety of functional groups.
Develop catalytic enantioselective methods to control the stereochemistry of polysubstituted BCHs. chemrxiv.orgchemrxiv.org
Explore alternative starting materials that are more readily available and less hazardous than some of the currently used precursors. nih.gov
Investigate flow chemistry and other process intensification technologies to enable the large-scale and sustainable production of key BCH building blocks.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique strained framework of bicyclo[2.1.1]hexanes offers opportunities for discovering novel chemical reactions. The inherent ring strain of approximately 44.8 kcal mol⁻¹ can be harnessed as a driving force for new transformations. rsc.org
Research in this area should focus on:
Functionalization of the bridge and bridgehead positions of the BCH core. While methods for bridgehead functionalization are more common, selective C-H functionalization of the bridge positions remains a significant challenge but would open up new avenues for molecular design. nih.govrsc.orgnih.gov
Ring-opening and rearrangement reactions that leverage the strain of the bicyclic system to create novel molecular architectures. For example, Baeyer-Villiger and Schmidt reactions have been successfully applied to a 1,2-disubstituted bicyclo[2.1.1]hexan-2-one system to generate ring-expanded lactones and lactams, respectively. rsc.org
Investigating the reactivity of functional groups attached to the BCH scaffold, which may be influenced by the rigid and strained nature of the core. For example, the reactivity of a ketone at the 2-position of a bicyclo[2.1.1]hexane system has been shown to be attenuated, particularly towards enolate chemistry. rsc.org
Advancement in Stereochemical Control for Complex Bicyclo[2.1.1]hexane Derivatives
The three-dimensional nature of the bicyclo[2.1.1]hexane scaffold means that stereochemistry plays a critical role in determining the biological activity and material properties of its derivatives. The development of methods for the stereoselective synthesis of complex BCHs is therefore of paramount importance.
Future research should prioritize:
Catalytic asymmetric syntheses that allow for the selective formation of a single enantiomer or diastereomer. A Lewis acid-catalyzed enantioselective intramolecular [2+2] photocycloaddition has been reported for the synthesis of enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.orgchemrxiv.org
Diastereoselective functionalization of existing chiral BCH scaffolds. For example, C-H functionalization has been used for the diastereoselective introduction of aryl and carboxyl groups. nih.gov
The use of chiral auxiliaries to control stereochemistry during the synthesis of the bicyclic core. nih.gov
Detailed stereochemical analysis of new derivatives using techniques such as X-ray crystallography and advanced NMR spectroscopy to unambiguously determine their three-dimensional structure. nih.govrsc.org
Broader Application in Bioisosteric Design for Diverse Chemical Entities
Bicyclo[2.1.1]hexanes have been successfully employed as saturated bioisosteres of ortho- and meta-substituted benzene (B151609) rings in various bioactive compounds, including fungicides and potential drug candidates. nih.govrsc.orgresearchgate.net This strategy can lead to the discovery of novel, patentable molecules with improved properties such as increased solubility and metabolic stability. chem-space.com
Future research should explore:
The incorporation of the bicyclo[2.1.1]hexane scaffold into a wider range of drug molecules and agrochemicals. nih.govchemrxiv.org This includes targeting a greater diversity of biological targets.
The synthesis and evaluation of heteroatom-containing bicyclo[2.1.1]hexane analogues , such as 2-oxabicyclo[2.1.1]hexanes, which may offer improved physicochemical properties. researchgate.netbohrium.com
The development of polysubstituted bicyclo[2.1.1]hexanes as bioisosteres for trisubstituted or even more complex aromatic systems. nih.govrsc.orgrsc.org This would significantly expand the accessible chemical space for drug design.
A deeper understanding of the structure-activity relationships (SAR) of BCH-containing compounds to guide the rational design of new bioactive molecules.
Synergistic Integration of Computational and Experimental Approaches in Design and Discovery
The combination of computational modeling and experimental synthesis and testing is a powerful paradigm for accelerating the discovery of new molecules with desired properties.
In the context of bicyclo[2.1.1]hexane chemistry, this synergistic approach should be leveraged to:
Predict the physicochemical and pharmacokinetic properties of novel BCH derivatives before their synthesis, allowing for the prioritization of the most promising candidates.
Model the binding of BCH-containing ligands to their biological targets to understand the structural basis of their activity and to guide the design of more potent and selective inhibitors.
Elucidate the mechanisms of novel reactions involving bicyclo[2.1.1]hexanes. nih.govacs.org For example, DFT calculations have been used to understand the divergent reactivity in catalyst-controlled reactions of BCBs. nih.gov
Design new synthetic targets with tailored electronic and steric properties for specific applications in materials science and medicinal chemistry.
By pursuing these future research directions, the scientific community can continue to unlock the vast potential of 4-Aminobicyclo[2.1.1]hexan-1-ol and the broader class of bicyclo[2.1.1]hexane derivatives, leading to the development of new medicines, agrochemicals, and advanced materials.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-Aminobicyclo[2.1.1]hexan-1-ol while preserving its strained bicyclic structure?
- Methodological Answer : The synthesis of strained bicyclic amines often employs ring-closing metathesis or photochemical cycloaddition. For this compound, protecting the amino group (e.g., using tert-butyl carbamate, as seen in related bicyclic amino esters ) is critical to prevent side reactions. Purification via column chromatography with polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) is recommended to isolate the product. Structural confirmation requires NMR (e.g., ¹H and ¹³C) to verify bicyclic geometry and amine functionality .
Q. How does the bicyclo[2.1.1]hexane scaffold influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The strained bicyclic structure reduces solubility in polar solvents compared to linear analogs. Thermodynamic studies of similar bicyclic alcohols (e.g., hexan-1-ol) show that hydrophobic interactions dominate in aqueous media, while solubility in organic solvents like DMSO or dichloromethane is higher . Stability testing under varying pH and temperature conditions (e.g., 25–60°C, pH 2–12) is advised to assess degradation pathways.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on safety data for structurally related amines (e.g., (4-Aminobicyclo[2.2.2]octan-1-yl)methanol), use nitrile gloves, fume hoods, and eye protection to avoid skin/eye contact. Storage at 2–8°C under inert gas (e.g., argon) minimizes oxidation. Toxicity screening (e.g., acute dermal/oral assays) is recommended, as bicyclic amines may exhibit neurotoxic or irritant properties .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the amino and hydroxyl groups in this compound under catalytic conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density at the amino (-NH₂) and hydroxyl (-OH) sites. For example, studies on bicyclo[2.2.2]octane derivatives show that amino groups exhibit nucleophilic character, while hydroxyl groups participate in hydrogen bonding . Molecular dynamics simulations (e.g., using AMBER or GROMACS) can model solvent interactions and predict regioselectivity in reactions like acylation or alkylation.
Q. What experimental techniques resolve contradictions in reported thermodynamic data (e.g., boiling points, vapor pressures) for bicyclic alcohols?
- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. For precise thermophysical
- Use differential scanning calorimetry (DSC) to determine melting/boiling points.
- Employ static or dynamic vapor pressure measurement systems (e.g., ebulliometry) .
- Compare results with analogous compounds (e.g., hexan-1-ol, boiling point 156–157°C ) to validate trends.
Q. How can the stereoelectronic effects of the bicyclo[2.1.1]hexane framework be exploited in asymmetric catalysis or chiral resolution?
- Methodological Answer : The rigid bicyclic structure imposes steric constraints that enhance enantioselectivity. For example:
- Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to resolve enantiomers via ¹H NMR .
- Test catalytic asymmetric hydrogenation with Ru-BINAP complexes, leveraging the amino group’s coordination site.
Q. What spectroscopic methods are optimal for distinguishing this compound from its isomers or degradation products?
- Methodological Answer :
- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns unique to the bicyclic scaffold .
- 2D NMR : NOESY or COSY correlations confirm spatial proximity of protons in the strained ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
